An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole, a substituted pyrrole derivative of significant interest in medicinal chemistry and drug discovery. Recognizing the critical role of physicochemical parameters in determining the pharmacokinetic and pharmacodynamic profile of a molecule, this document details the theoretical underpinnings and practical methodologies for the characterization of this compound. The guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating key properties such as molecular structure, solubility, lipophilicity, and ionization state. By integrating established experimental protocols with predictive data and contextual insights from related analogs, this whitepaper serves as an essential resource for the rational design and development of novel therapeutics based on the 1-(4-fluorophenyl)-2,5-dimethylpyrrole scaffold.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, a significant portion of which are dictated by the molecule's inherent physicochemical properties. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), collectively determining its bioavailability and overall therapeutic efficacy. For N-arylpyrrole derivatives, a class of compounds with demonstrated biological activities, a thorough understanding of their physicochemical landscape is paramount.[1] 1-(4-Fluorophenyl)-2,5-dimethylpyrrole, with its unique substitution pattern, presents a compelling case for detailed investigation. The presence of a fluorophenyl group can significantly influence properties such as lipophilicity and metabolic stability, making a comprehensive analysis essential for its progression in any drug discovery pipeline.
This guide eschews a rigid, templated approach in favor of a logically structured narrative that first introduces the core molecular properties and then delves into the robust experimental methodologies required for their accurate determination. Each section is designed to not only present data but also to explain the scientific rationale behind the experimental choices, thereby providing a self-validating framework for the researcher.
Core Molecular and Physical Properties
A foundational understanding of a molecule begins with its basic structural and physical attributes. These parameters provide the initial context for all subsequent experimental investigations.
Molecular Structure and Identity
The unambiguous identification of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole is the first step in its characterization.
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Molecular Formula: C₁₂H₁₂FN[2]
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Molecular Weight: 189.23 g/mol [2]
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IUPAC Name: 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole
-
CAS Number: 54609-08-4[2]
The structural integrity of the synthesized compound should be rigorously confirmed using a suite of spectroscopic techniques, as detailed in Section 5.
Predicted and Analog-Derived Physical Properties
While direct experimental data for 1-(4-Fluorophenyl)-2,5-dimethylpyrrole is not extensively available in the public domain, computational predictions and data from closely related analogs offer valuable initial estimates.
| Property | Predicted/Analog Value | Source/Analog |
| Melting Point | 150.2-150.6 °C | Experimental, 2-(4-fluorophenyl)-5-phenyl-1H-pyrrole[3] |
| Boiling Point | 272.1 ± 28.0 °C | Predicted |
| Density | 1.04 ± 0.1 g/cm³ | Predicted |
| XLogP3-AA | 3.2 | Computed by PubChem[2][4] |
It is imperative that these predicted values are experimentally verified for the specific compound of interest. The subsequent sections of this guide provide the necessary protocols for this validation.
Synthesis of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, offering a straightforward and efficient route from 1,4-dicarbonyl compounds and primary amines.[5][6][7][8] This method is highly applicable for the synthesis of N-arylpyrroles such as the title compound.
Reaction Principle
The reaction proceeds via the condensation of a 1,4-diketone (acetonylacetone or 2,5-hexanedione) with a primary amine (4-fluoroaniline) under mildly acidic conditions. The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring.[7]
Caption: Paal-Knorr synthesis workflow for 1-(4-Fluorophenyl)-2,5-dimethylpyrrole.
Experimental Protocol
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione (1 equivalent) in glacial acetic acid.
-
Amine Addition: Add 4-fluoroaniline (1 equivalent) to the solution.
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Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water, which should precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Methodologies for Physicochemical Characterization
This section details the standard experimental protocols for determining the key physicochemical properties of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0 °C).
Protocol: Capillary Method [9][10][11]
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Sample Preparation: Ensure the synthesized compound is thoroughly dried and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Rate: For an unknown compound, a rapid initial heating can determine an approximate melting point. For an accurate measurement, heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[12]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
Solubility Determination
Solubility, particularly aqueous solubility, is a major determinant of a drug's absorption and bioavailability.
Protocol: Shake-Flask Method [13][14][15][16]
-
System Preparation: Prepare saturated solutions of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole in various solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). This is achieved by adding an excess of the solid compound to the solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. The concentration of the dissolved compound is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for solubility determination using the shake-flask method.
Lipophilicity (logP) Determination
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Protocol: Shake-Flask Method [13][15][17][18]
-
Phase Pre-saturation: Shake equal volumes of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4 for logD) together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Addition: Dissolve a known amount of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole in the n-octanol phase.
-
Partitioning: Add a known volume of the aqueous phase to the octanol solution. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Ionization Constant (pKa) Determination
The pKa value indicates the extent of ionization of a compound at a given pH. While N-arylpyrroles are generally considered weakly basic, the precise pKa is important for understanding their behavior in physiological environments.
Protocol: Potentiometric Titration [19][20][21][22]
-
Sample Preparation: Dissolve an accurately weighed amount of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole in a suitable solvent system, which may include a co-solvent like methanol or DMSO for sparingly soluble compounds.[22]
-
Titration Setup: Use a calibrated pH meter with a combined pH electrode. Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved carbon dioxide.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve, which corresponds to the point of half-neutralization.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized 1-(4-Fluorophenyl)-2,5-dimethylpyrrole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrrole ring protons, and the protons of the fluorophenyl group. The splitting patterns and chemical shifts will be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments in the molecule, confirming the presence of the pyrrole and fluorophenyl rings and the methyl substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include C-H stretching vibrations, C=C stretching from the aromatic rings, and the C-N stretching of the pyrrole ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M+) should correspond to the calculated molecular weight of 189.23.
ADME Considerations and the Role of Physicochemical Properties
The data generated from the protocols described above are directly applicable to the prediction of the ADME profile of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole.
Caption: Relationship between key physicochemical properties and the ADME profile.
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Absorption: Adequate aqueous solubility and a balanced logP are essential for good oral absorption.
-
Distribution: Lipophilicity (logP) influences the extent to which the compound distributes into tissues.
-
Metabolism: The fluorophenyl group may influence metabolic pathways, potentially blocking sites of oxidation.
-
Excretion: Solubility and ionization state affect the routes of excretion, primarily renal or hepatic.
Conclusion
This technical guide has outlined a comprehensive framework for the characterization of the physicochemical properties of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole. By providing detailed, validated protocols for synthesis and analysis, this document empowers researchers to generate the high-quality data necessary for informed decision-making in drug discovery and development. The principles and methodologies described herein are fundamental to advancing our understanding of this promising molecular scaffold and unlocking its full therapeutic potential.
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